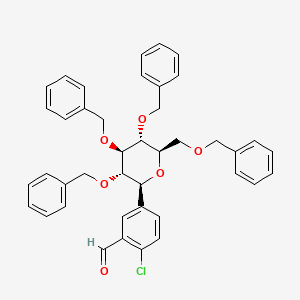

2-Chloro-5-((2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)benzaldehyde

Description

This compound is a benzaldehyde derivative featuring a highly substituted tetrahydro-2H-pyran (thiopyran) ring. The core structure includes:

- A 2-chlorobenzaldehyde moiety at position 5 of the aromatic ring.

- A tetrahydro-2H-pyran ring with three benzyloxy (OCH₂C₆H₅) groups at positions 3, 4, and 5, and a (benzyloxy)methyl group (CH₂OCH₂C₆H₅) at position 6.

- Stereochemical specificity: (2S,3S,4R,5R,6R) configuration, critical for its reactivity and biological interactions.

Molecular Formula: Estimated as C₄₁H₃₈ClO₇ (based on structural analysis).

Molecular Weight: ~677.45 g/mol (calculated).

Key Features:

- The benzyloxy groups act as protective moieties, enhancing stability during synthetic processes.

- The aldehyde group provides a reactive site for nucleophilic additions, useful in constructing complex molecules.

Properties

IUPAC Name |

2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H39ClO6/c42-36-22-21-34(23-35(36)24-43)38-40(46-27-32-17-9-3-10-18-32)41(47-28-33-19-11-4-12-20-33)39(45-26-31-15-7-2-8-16-31)37(48-38)29-44-25-30-13-5-1-6-14-30/h1-24,37-41H,25-29H2/t37-,38+,39-,40+,41+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECVVCZKTNXYNT-XGLMOPDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)C3=CC(=C(C=C3)Cl)C=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=CC(=C(C=C3)Cl)C=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H39ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-5-((2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)benzaldehyde is a complex organic compound with potential biological activities. The compound's structure features a chloro-substituted benzaldehyde moiety linked to a tetrahydropyran derivative with multiple benzyloxy groups. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C₄₁H₃₉ClO₇

- Molecular Weight : 679.21 g/mol

- CAS Number : 842133-80-6

- PubChem CID : 11650491

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor of sodium-glucose co-transporter 2 (SGLT2), which is crucial for glucose reabsorption in the kidneys.

1. SGLT2 Inhibition

Research has indicated that compounds with similar structures exhibit significant SGLT2 inhibitory activity. SGLT2 inhibitors are known to promote urinary glucose excretion and lower blood glucose levels in diabetic models. For instance:

- A study demonstrated that structurally related C-aryl glucosides reduced blood glucose levels by up to 55% in hyperglycemic rats through SGLT2 inhibition .

2. Antidiabetic Potential

The inhibition of SGLT2 is associated with therapeutic effects in managing type 2 diabetes mellitus (T2DM). Given the structural similarities to known SGLT2 inhibitors like dapagliflozin, this compound may also exhibit similar antidiabetic properties.

Case Study 1: In Vivo Analysis

A study evaluated the effects of a related compound on blood glucose levels in diabetic mice using an oral glucose tolerance test (OGTT). The results showed that the compound significantly improved glycemic control compared to the control group .

Case Study 2: Structure-Activity Relationship (SAR)

In-depth SAR studies have revealed that modifications at the benzyloxy positions can enhance or diminish the inhibitory potency against SGLT2. The presence of multiple benzyloxy groups appears to be beneficial for maintaining activity while improving solubility and metabolic stability .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | SGLT2 Inhibition Activity |

|---|---|---|---|

| Dapagliflozin | 461432-26-8 | 408.50 g/mol | High |

| Empagliflozin | 864070-44-0 | 432.51 g/mol | High |

| 2-Chloro... | 842133-80-6 | 679.21 g/mol | Moderate (predicted) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

Physicochemical Properties

| Property | Target Compound | CAS 4132-28-9 | 5-Chloro-2-hydroxy-3-methylbenzaldehyde |

|---|---|---|---|

| Lipophilicity | High (logP > 5) | High (logP ~4.5) | Moderate (logP ~2.5) |

| Water Solubility | Poor (<0.1 mg/mL) | Poor (<0.1 mg/mL) | Moderate (~1 mg/mL) |

| Thermal Stability | Stable up to 200°C (benzyloxy protection) | Stable up to 180°C | Decomposes above 150°C (hydroxyl group) |

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Answer:

The synthesis involves multi-step strategies focusing on stereochemical control and protection/deprotection sequences :

- Core Construction : Begin with a sugar derivative (e.g., tetrahydropyran) and protect hydroxyl groups using benzyl ethers to prevent unwanted side reactions .

- Functionalization : Introduce the aldehyde group at the 5-position via Vilsmeier-Haack or formylation reactions. Chlorination at the 2-position typically employs electrophilic reagents (e.g., Cl₂/FeCl₃) .

- Benzyloxy Group Management : Use selective deprotection (e.g., catalytic hydrogenation with Pd/C) to retain critical stereocenters .

- Purification : Optimize column chromatography (silica gel, gradient elution) to isolate intermediates with ≥95% purity .

Advanced: How can researchers ensure stereochemical fidelity during synthesis?

Answer:

Key strategies include:

- Chiral Auxiliaries : Utilize enantiopure starting materials (e.g., D-glucose derivatives) to enforce correct stereochemistry at the tetrahydro-2H-pyran core .

- Stereoselective Glycosylation : Employ Koenigs-Knorr conditions (AgOTf as a promoter) for β-selective coupling of benzyl-protected sugars .

- Monitoring : Use ¹H-NMR coupling constants (e.g., ) and NOESY to confirm axial/equatorial substituent orientations .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~679.2 Da) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Advanced: What strategies mitigate competing reactions during benzyl group deprotection?

Answer:

- Catalytic Transfer Hydrogenation : Use ammonium formate/Pd(OH)₂ to avoid over-reduction of the aldehyde group .

- Selective Conditions : Limit hydrogenolysis to 1 atm H₂ and 25°C to preserve acid-sensitive functionalities .

- Monitoring by TLC : Track deprotection progress (Rf shift from 0.8 to 0.3 in hexane/EtOAc 3:1) .

Basic: How should the compound be stored to maintain stability?

Answer:

- Short-term : Store at -20°C in sealed, argon-purged vials to prevent oxidation of the aldehyde group .

- Long-term : Use -80°C for >6-month storage; pre-dry containers to avoid hydrolysis .

- Handling : Work under inert atmosphere (N₂/Ar) and use anhydrous solvents (e.g., THF, DCM) .

Advanced: How does the compound's lipophilicity affect its application in biological studies?

Answer:

The four benzyloxy groups significantly enhance logP (predicted ~4.5), enabling:

- Membrane Permeability : Improved cellular uptake for intracellular target engagement (e.g., glycosidase inhibition assays) .

- Prodrug Potential : Facilitates passive diffusion into tissues, with enzymatic cleavage of benzyl groups in vivo .

- Trade-offs : High lipophilicity may reduce aqueous solubility; use co-solvents (DMSO/PEG 400) for in vitro assays .

Basic: What are common impurities encountered during synthesis?

Answer:

- Unreacted Intermediates : Residual benzyl-protected sugars (detected via TLC, δ 4.5-5.0 ppm in ¹H-NMR) .

- Oxidation Byproducts : Aldehyde → carboxylic acid conversion (prevent with stabilizers like BHT) .

- Diastereomers : Arise from incomplete stereochemical control; mitigate via chiral chromatography (Chiralpak AD-H) .

Advanced: How do structural modifications impact biological activity?

Answer:

- Benzyloxy Removal : Reduces logP by ~1.5 units, decreasing cellular uptake but improving solubility .

- Aldehyde Substitution : Replacement with carboxylic acid (-COOH) shifts activity from membrane targets (e.g., lectins) to cytosolic enzymes .

- Chlorine Position : 2-Chloro substitution enhances electrophilicity, improving covalent binding to thiol-containing proteins (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.